molecular formula C8H8N2 B12963338 2-ethynyl-N-methylpyridin-4-amine

2-ethynyl-N-methylpyridin-4-amine

Cat. No.: B12963338
M. Wt: 132.16 g/mol
InChI Key: KNFIKXDXTIIKBT-UHFFFAOYSA-N
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Description

2-ethynyl-N-methylpyridin-4-amine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an ethynyl group attached to the second carbon of the pyridine ring and a methyl group attached to the nitrogen atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethynyl-N-methylpyridin-4-amine can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method typically involves the reaction of a halogenated pyridine derivative with an ethynylboronic acid or its ester in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. The choice of reagents and conditions can be optimized to maximize yield and minimize costs. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethynyl-N-methylpyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce ethyl-substituted pyridines.

Scientific Research Applications

2-ethynyl-N-methylpyridin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.

    Industry: It can be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-ethynyl-N-methylpyridin-4-amine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The ethynyl group can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethynyl-N-methylpyridin-4-amine is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

2-ethynyl-N-methylpyridin-4-amine

InChI

InChI=1S/C8H8N2/c1-3-7-6-8(9-2)4-5-10-7/h1,4-6H,2H3,(H,9,10)

InChI Key

KNFIKXDXTIIKBT-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=NC=C1)C#C

Origin of Product

United States

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